![molecular formula C23H22FN5O2 B2937531 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 922137-75-5](/img/structure/B2937531.png)
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide
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Description
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Properties
Compounds structurally related to indoles have shown anti-inflammatory and analgesic activities, comparable to known drugs like indomethacin and celecoxib . Research into the compound’s ability to modulate inflammatory responses and pain could lead to the discovery of new therapeutic agents for treating chronic inflammatory diseases and pain management.
Anticancer Potential
The structural framework of indole derivatives has been associated with anticancer activity. Some compounds have been identified with promising results in combating cancer cells . Investigating the compound’s interaction with cancer cell lines could unveil its potential as a novel anticancer agent.
Antimicrobial Effects
Indole derivatives are known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal effects . The compound could be synthesized and screened for its ability to inhibit the growth of various microbial strains, which is crucial in the fight against antibiotic-resistant pathogens.
Antidiabetic Activity
The indole nucleus is present in many pharmacologically active compounds with antidiabetic properties . By studying the compound’s effect on glucose metabolism and insulin sensitivity, it could be positioned as a candidate for diabetes treatment.
Neuroprotective Actions
Research on pyrazoline derivatives, which are structurally related to the compound, has indicated potential neuroprotective effects by influencing enzymes like acetylcholinesterase (AchE) and biomarkers like malondialdehyde (MDA) . The compound could be evaluated for its neuroprotective capabilities, which might be beneficial in treating neurodegenerative diseases.
properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-9-16(2)11-18(10-15)22(30)25-7-8-29-21-20(12-27-29)23(31)28(14-26-21)13-17-3-5-19(24)6-4-17/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHKAHCFUGRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide |
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